cis-3-Hexenyl 2-methylbutanoate
Overview
Description
cis-3-Hexenyl 2-methylbutanoate: is a fatty acid ester with the molecular formula C11H20O2 and a molecular weight of 184.28 g/mol . This compound is known for its strong, warm, fruity odor reminiscent of unripe apple and pineapple . It is commonly found in various natural sources such as apricot, scotch, spearmint, menthe oils, fresh plum, and black tea .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl 2-methylbutanoate is typically synthesized from cis-3-Hexenol through esterification with alpha-Methylbutyric acid under azeotropic conditions . The reaction involves the removal of water to drive the equilibrium towards ester formation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and azeotropic distillation to ensure high yield and purity of the ester .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl 2-methylbutanoate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions to yield the corresponding alcohol and acid .
Common Reagents and Conditions:
Esterification: Alpha-Methylbutyric acid and cis-3-Hexenol under azeotropic conditions.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products Formed:
Esterification: this compound.
Hydrolysis: cis-3-Hexenol and alpha-Methylbutyric acid.
Scientific Research Applications
cis-3-Hexenyl 2-methylbutanoate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of cis-3-Hexenyl 2-methylbutanoate involves its interaction with olfactory receptors, leading to the perception of its characteristic fruity odor . In biological systems, it may act as a signaling molecule, influencing plant defense mechanisms and interactions with herbivores .
Comparison with Similar Compounds
- cis-3-Hexenyl-α-methylbutyrate
- Hex-3-enyl 2-methylbutanoate
- d2-3Z-hexenyl 2-methylbutanoate
Uniqueness: cis-3-Hexenyl 2-methylbutanoate stands out due to its strong, warm, fruity odor and its versatility in various applications, from flavors and fragrances to scientific research . Its ability to blend well with other compounds like Lavender, Lavandin, Clary Sage, and Geranium makes it a valuable component in perfumery and flavor formulations .
Biological Activity
cis-3-Hexenyl 2-methylbutanoate is an organic compound classified as a fatty acid ester. It has garnered attention due to its presence in various fruits and its potential biological activities, including flavoring properties and implications for human health. This article explores the biological activity of this compound, focusing on its safety profile, potential toxicity, and relevant case studies.
- IUPAC Name : (Z)-3-hexenyl 2-methylbutanoate
- Molecular Formula : CHO
- Molecular Weight : 184.2753 g/mol
- CAS Registry Number : 16491-36-4
Biological Activity Overview
The biological activity of this compound encompasses several areas, including flavoring applications, potential toxicity, and environmental interactions.
Flavoring Properties
This compound is noted for its fruity aroma, contributing to the flavor profiles of various fruits such as strawberries and guavas. It is commonly used in food products and perfumes due to its pleasant scent.
Safety and Toxicological Assessments
A comprehensive evaluation of the safety profile of this compound reveals several key findings:
- Genotoxicity : Studies indicate that this compound is not expected to be genotoxic. Data from read-across analogs such as cis-3-hexenyl acetate support this conclusion, showing no significant mutagenic effects in Ames tests .
- Repeated Dose Toxicity : The No Observed Adverse Effect Level (NOAEL) for repeated dose toxicity was established at 333 mg/kg/day based on animal studies. No adverse effects were observed at this dosage level .
- Skin Sensitization : In human maximization tests, no skin sensitization reactions were reported for concentrations up to 10% .
- Environmental Safety : The compound was evaluated for its environmental impact, with findings suggesting low risk based on exposure assessments .
Case Studies and Research Findings
Several studies have investigated the biological activity and safety of this compound:
Case Study 1: Genotoxicity Assessment
A study conducted using human peripheral blood lymphocytes treated with cis-3-Hexenyl acetate showed no significant increase in chromosomal aberrations or polyploid cells at concentrations up to 1422 μg/mL . This supports the non-genotoxic nature of related compounds.
Case Study 2: In Vivo Toxicity Testing
In a repeated dose toxicity study, animals were administered doses of cis-3-Hexenyl acetate with no treatment-related adverse effects noted across various health parameters, including body weight and organ weights .
Table of Biological Activity Data
Parameter | Value | Source |
---|---|---|
Molecular Formula | CHO | NIST WebBook |
Molecular Weight | 184.2753 g/mol | NIST WebBook |
NOAEL | 333 mg/kg/day | RIFM Safety Assessment |
Genotoxicity | Not genotoxic | RIFM Safety Assessment |
Skin Sensitization | No reactions at 10% | RIFM Safety Assessment |
Properties
CAS No. |
10094-41-4 |
---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
hex-3-enyl 2-methylbutanoate |
InChI |
InChI=1S/C11H20O2/c1-4-6-7-8-9-13-11(12)10(3)5-2/h6-7,10H,4-5,8-9H2,1-3H3 |
InChI Key |
JKKGTSUICJWEKB-UHFFFAOYSA-N |
SMILES |
CCC=CCCOC(=O)C(C)CC |
Isomeric SMILES |
CC/C=C/CCOC(=O)C(C)CC |
Canonical SMILES |
CCC=CCCOC(=O)C(C)CC |
density |
0.876-0.880 |
Key on ui other cas no. |
53398-85-9 10094-41-4 |
physical_description |
clear, colourless liquid |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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